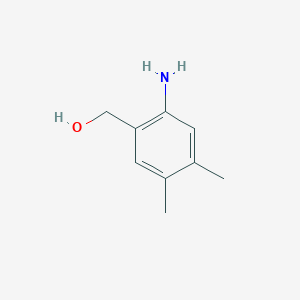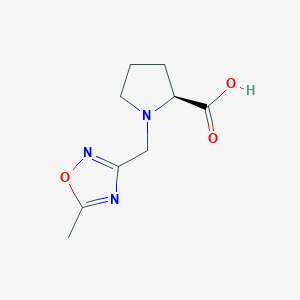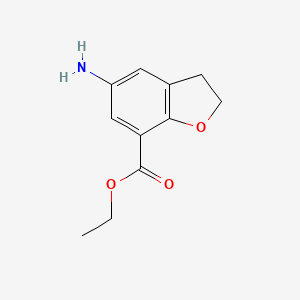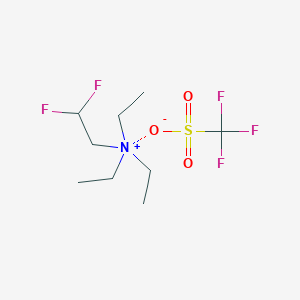
(2-Amino-4,5-dimethylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-4,5-dimethylphenyl)methanol is an organic compound with the molecular formula C9H13NO It features a phenyl ring substituted with amino and hydroxyl groups, along with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4,5-dimethylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (2-Nitro-4,5-dimethylphenyl)methanol, using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out in ethanol under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and robust palladium catalysts to ensure efficient conversion of the nitro compound to the amino alcohol .
Análisis De Reacciones Químicas
Types of Reactions: (2-Amino-4,5-dimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products:
Oxidation: Formation of (2-Amino-4,5-dimethylphenyl)ketone.
Reduction: Formation of (2-Amino-4,5-dimethylphenyl)amine.
Substitution: Formation of (2-Amino-4,5-dimethylphenyl)halides.
Aplicaciones Científicas De Investigación
(2-Amino-4,5-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Amino-4,5-dimethylphenyl)methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic functions and affecting metabolic pathways .
Comparación Con Compuestos Similares
(2-Amino-4,5-dimethylphenyl)amine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
(2-Amino-4,5-dimethylphenyl)ketone: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties and applications.
Uniqueness: (2-Amino-4,5-dimethylphenyl)methanol is unique due to the presence of both amino and hydroxyl groups on the phenyl ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
(2-amino-4,5-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H13NO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-4,11H,5,10H2,1-2H3 |
Clave InChI |
CUGHHENNIDDCIK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylicacidbenzylestertert-butylester](/img/structure/B13127608.png)
![9,10-Anthracenedione, 1,5-bis[(4-hydroxybutyl)amino]-](/img/structure/B13127616.png)


![6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B13127632.png)



![3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione](/img/structure/B13127658.png)

